molecular formula C25H25N3O4S2 B2416293 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide CAS No. 1326892-08-3

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide

Cat. No. B2416293
CAS RN: 1326892-08-3
M. Wt: 495.61
InChI Key: VAUXFSKLGWFWNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a methoxybenzyl group, and a methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, may undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability can be determined through experimental testing .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : Research on new zinc phthalocyanine derivatives has shown significant potential for photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield and good fluorescence properties. These compounds are useful as Type II photosensitizers for cancer treatment, highlighting the relevance of structurally similar compounds in therapeutic contexts (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Sulfonamide Derivatives : A series of sulfonamide derivatives has been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives showed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies, indicating the relevance of sulfonamide groups in cancer research (Gul et al., 2016).

Inhibitors in Biological Processes

  • Sulfonamides and Antitumor Activity : Compounds from sulfonamide-focused libraries have been evaluated as cell cycle inhibitors in antitumor screens, with some advancing to clinical trials. This research underscores the pharmacophore's role in disrupting cellular pathways and its potential in cancer treatment (Owa et al., 2002).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and is crucial in drug development .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-4-21(23(29)26-17-6-5-7-19(14-17)32-3)34-25-27-20-12-13-33-22(20)24(30)28(25)15-16-8-10-18(31-2)11-9-16/h5-14,21H,4,15H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUXFSKLGWFWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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